5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole
Description
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two bromine atoms, one on the ethyl group and the other on the phenyl ring, making it a brominated isoxazole derivative.
Properties
IUPAC Name |
5-(2-bromoethyl)-3-(3-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c12-5-4-10-7-11(14-15-10)8-2-1-3-9(13)6-8/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHIHNLKFGKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole generally follows a two-stage approach:
- Isoxazole ring formation via cycloaddition of nitrile oxides with alkynes or other dipolarophiles.
- Introduction of bromo substituents either before or after ring formation through selective bromination or substitution reactions.
The key step is the 1,3-dipolar cycloaddition reaction forming the isoxazole core, which is well-established in heterocyclic chemistry.
Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition
The most common and efficient method to prepare isoxazoles, including substituted variants such as this compound, is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes:
- Nitrile oxide generation: Typically prepared in situ from aldoximes or hydroximoyl chlorides.
- Alkyne dipolarophile: A substituted alkyne bearing the desired aryl or alkyl substituent.
This reaction proceeds via a concerted pericyclic mechanism, affording regioselective formation of the isoxazole ring with substituents positioned according to the dipolarophile and dipole structures.
- High regioselectivity and yield.
- Mild reaction conditions.
- Amenable to metal-free or metal-catalyzed protocols.
- Copper(I) or Ruthenium(II) catalysts are commonly employed to enhance reaction rates and selectivity.
- Metal-free protocols have also been developed to avoid heavy metal contamination and improve environmental compatibility.
Introduction of the 2-Bromo-ethyl Group
The 2-bromoethyl substituent at the 5-position can be introduced via:
- Substitution reactions: Starting from a 5-(2-hydroxyethyl) or 5-(2-aminoethyl) isoxazole intermediate, bromination can be achieved by treating with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Direct incorporation: Using bromo-substituted alkynes or haloalkyl nitrile oxides as starting materials in the cycloaddition step.
Representative Preparation Method (Based on Patent CN107652246B and Literature)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Bromination of 2-methylbenzaldehyde | 2-methylbenzaldehyde, brominating reagent (Br2 or NBS), solvent, catalyst, 0-100 ℃, nitrogen atmosphere | Selective bromination to 2-bromo-6-methylbenzaldehyde | >98% purity, high yield |
| 2. Oxime formation | 2-bromo-6-methylbenzaldehyde, hydroxylamine hydrochloride, alkali (NaOH), solvent, 0-100 ℃ | Conversion of aldehyde to oxime intermediate | ~76% yield, >98% purity |
| 3. Cyclization to dihydroisoxazole | Oxime intermediate, chlorinating reagent (e.g., N-chlorosuccinimide), catalyst (FeCl3), ethylene gas, 0-100 ℃, 1 MPa pressure | Formation of 3-(2-methyl-6-bromo-phenyl)-4,5-dihydroisoxazole | ~80% yield, >98% purity |
| 4. Further bromination and functionalization | Dihydroisoxazole intermediate, brominating agent, solvent, catalyst | Introduction of additional bromine substituents on phenyl ring | High selectivity and yield |
This method involves careful control of reaction temperature, atmosphere, and pH to optimize yields and purity. The use of nitrogen atmosphere prevents oxidation, and pressure control of ethylene ensures effective cyclization.
Metal-Free Synthetic Routes
Recent research emphasizes eco-friendly, metal-free approaches for isoxazole synthesis to overcome drawbacks of metal catalysts such as toxicity and cost:
- Use of organic bases or mild oxidants to generate nitrile oxides.
- Cycloaddition under mild heating without metal catalysts.
- Regioselectivity maintained by careful choice of dipolarophiles.
These methods are applicable to the synthesis of bromo-substituted isoxazoles by choosing appropriately substituted starting materials.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Metal-catalyzed cycloaddition | Nitrile oxide, alkyne, Cu(I)/Ru(II) catalyst | Mild heating, inert atmosphere | High yield, regioselective | Metal contamination, cost |
| Metal-free cycloaddition | Nitrile oxide, alkyne, organic base | Mild heating, solvent | Eco-friendly, cost-effective | Sometimes lower reactivity |
| Stepwise bromination | Preformed isoxazole, brominating agents (NBS, Br2) | Controlled temperature, solvent | Selective bromination | Requires careful control to avoid overbromination |
| Direct use of bromo-substituted precursors | Bromoalkynes or haloalkyl nitrile oxides | Cycloaddition conditions | Streamlined synthesis | Availability of precursors |
Research Findings and Optimization
- Yield optimization: Reaction times, temperature, and reagent ratios are critical. For example, bromination at 0-100 ℃ with controlled reagent addition improves selectivity.
- Purity control: Adjusting pH to neutral (pH 7) after reactions facilitates product isolation and minimizes side reactions.
- Catalyst choice: Ferric chloride and copper salts are effective in cyclization and bromination steps.
- Pressure effects: Ethylene pressure (0.1-6 MPa) enhances cyclization efficiency in dihydroisoxazole formation.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Studies suggest that derivatives of isoxazoles can exhibit anticancer properties by inhibiting cell growth in various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells.
- Biological Activity : Research indicates that 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole may act as an acetyl-lysine mimic, interacting with bromodomains in proteins such as BRD4, which play crucial roles in gene regulation and cancer progression .
Materials Science
The compound serves as an important building block in the synthesis of more complex materials. Its unique properties allow it to be utilized in developing new polymers and materials with specific functionalities, including enhanced thermal stability and electrical conductivity.
Analytical Techniques
To characterize this compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for determining the structure and purity of the compound.
- High-Resolution Mass Spectrometry (HRMS) : Assists in confirming the molecular weight and identifying potential degradation products.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of isoxazoles, including this compound, exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent.
- Bromodomain Inhibition : Another investigation highlighted the effectiveness of isoxazole derivatives as bromodomain inhibitors. These compounds were shown to disrupt protein-protein interactions essential for cancer cell proliferation, indicating their utility in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole involves its interaction with specific molecular targets. The bromine atoms may enhance the compound’s reactivity and binding affinity to biological molecules. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloro-ethyl)-3-(3-chlorophenyl)-isoxazole: Similar structure but with chlorine atoms instead of bromine.
5-(2-Fluoro-ethyl)-3-(3-fluorophenyl)-isoxazole: Fluorinated analog with different electronic properties.
5-(2-Methyl-ethyl)-3-(3-methylphenyl)-isoxazole: Methyl-substituted derivative with different steric effects.
Uniqueness
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to distinct interactions and properties.
Biological Activity
Overview
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole is a synthetic organic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of bromine atoms enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula for this compound is CHBrNO, with a CAS number of 1261236-36-5. Its structure features a brominated ethyl group and a brominated phenyl ring, which contribute to its electrophilic character and influence its interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The bromine substituents can enhance binding affinity through halogen bonding, while the isoxazole ring may participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of enzymes or receptors, potentially leading to various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been explored for its potential effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating promising activity .
- Anti-inflammatory Effects : Isoxazole derivatives have been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives exhibit significant inhibition of cyclooxygenase (COX-1/2) enzymes, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : There is ongoing investigation into the anticancer properties of isoxazole derivatives, including this compound. The compound's structural features may allow it to interfere with cancer cell proliferation through various mechanisms.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several brominated isoxazoles, including this compound. Results indicated effective inhibition against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL .
- Inhibition of COX Enzymes : In a study focused on anti-inflammatory agents, derivatives similar to this compound were shown to inhibit COX enzymes significantly, with some compounds achieving over 70% edema inhibition in animal models .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions of this compound with target proteins involved in inflammation and cancer progression. The docking scores indicated favorable binding affinities, supporting its potential as a lead compound for drug development .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(2-bromoethyl)-3-(3-bromophenyl)isoxazole, and how do reaction conditions influence yield?
- Methodology :
- Bromination : Use N-bromosuccinimide (NBS) in chloroform to introduce bromine at specific positions. Stirring at ambient temperature for 3 hours followed by quenching with Na₂S₂O₃ and extraction with CH₂Cl₂ is typical .
- Cyclization : Combine brominated phenyl precursors with ethyl-substituted alkyne derivatives in THF under catalytic conditions. For example, nitrile oxide cycloaddition with bromophenyl-substituted alkynes can form the isoxazole core .
- Purification : Flash chromatography over silica gel (e.g., using EtOAc/hexanes) achieves >85% purity, as demonstrated in analogous isoxazole syntheses .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm substituent positions via characteristic shifts (e.g., δ 7.67 ppm for bromophenyl protons) .
- HPLC : Retention time analysis (e.g., tR = 20.9 min in THF) ensures purity thresholds >95% .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) validates molecular weight (e.g., [M+H]+ observed at 253.1809 for a related bromophenylisoxazole) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromine introduction in this compound?
- Methodology :
- Electrophilic Aromatic Substitution (EAS) : Bromine preferentially occupies the meta position on the phenyl ring due to steric and electronic effects of the isoxazole group. Computational modeling (DFT) can predict activation energies for competing pathways .
- Experimental Validation : Compare reaction outcomes using substituted phenyl precursors (e.g., 3-bromo vs. 4-bromo analogs) to isolate steric vs. electronic contributions .
Q. How does the bromoethyl substituent influence the compound’s bioactivity compared to methyl or ethyl analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-methyl, 5-ethyl) and test inhibition of biological targets (e.g., kinases, proteases).
- Data Interpretation : The bromoethyl group enhances hydrophobic interactions with enzyme active sites, as seen in related isoxazole derivatives showing IC₅₀ values <10 µM against cancer cell lines .
Q. What strategies resolve contradictions in reported melting points or spectral data for structurally similar compounds?
- Methodology :
- Reproducibility Checks : Replicate syntheses using identical precursors (e.g., 3-bromophenyl vs. 4-bromophenyl) and compare melting points (e.g., 72°C vs. 61–63°C discrepancies in ).
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) resolves structural ambiguities, as applied to oxadiazole analogs in .
Data Contradiction Analysis
Q. Why do yields vary significantly (70–90%) in reported syntheses of brominated isoxazoles?
- Key Factors :
- Catalyst Efficiency : Use of PPh₃ (86% yield ) vs. alternative catalysts (e.g., Et₃N) may alter reaction kinetics.
- Solvent Effects : Polar aprotic solvents (THF, DCM) improve intermediate stability compared to non-polar solvents .
- Scale Dependency : Milligram-scale reactions often report higher yields due to easier impurity control vs. gram-scale .
Biological and Material Science Applications
Q. What in vitro assays are suitable for evaluating this compound’s potential as an anticancer agent?
- Methodology :
- Cell Viability Assays : MTT or ATP-based assays using cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to kinase domains (e.g., EGFR).
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .
Synthetic Optimization
Q. What continuous-flow reactor parameters enhance scalability of this compound’s synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
